molecular formula C20H22ClN3 B3749748 4-benzyl-N-(2-chloro-3-phenyl-2-propen-1-ylidene)-1-piperazinamine

4-benzyl-N-(2-chloro-3-phenyl-2-propen-1-ylidene)-1-piperazinamine

Cat. No. B3749748
M. Wt: 339.9 g/mol
InChI Key: QKKCESWVVGBVCJ-CWWMYSCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-(2-chloro-3-phenyl-2-propen-1-ylidene)-1-piperazinamine is a chemical compound with a complex structure that has been extensively studied for its potential application in scientific research. This compound is commonly referred to as BCPP and has gained significant attention in recent years due to its unique properties and potential applications in various fields of research.

Mechanism of Action

BCPP acts as a selective antagonist of the NMDA receptor by binding to a specific site on the receptor and preventing the binding of glutamate, which is a key neurotransmitter that activates the receptor. This results in the inhibition of NMDA receptor-mediated synaptic transmission and the modulation of various downstream signaling pathways.
Biochemical and Physiological Effects:
The inhibition of NMDA receptor-mediated synaptic transmission by BCPP has been shown to have several biochemical and physiological effects. BCPP has been shown to modulate the release of various neurotransmitters, including dopamine, acetylcholine, and serotonin. It has also been shown to affect the expression of various genes and proteins that are involved in synaptic plasticity and memory formation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BCPP in lab experiments is its selectivity for the NMDA receptor. This allows researchers to specifically target this receptor and study its role in various physiological and pathological processes. However, one of the limitations of using BCPP is its potential toxicity and side effects, which can vary depending on the dosage and duration of treatment.

Future Directions

There are several future directions for research on BCPP. One of the most promising directions is the development of more selective and potent NMDA receptor antagonists that can be used in both basic and clinical research. Another direction is the investigation of the potential therapeutic applications of BCPP in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
Conclusion:
In conclusion, BCPP is a complex chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. Its unique properties and selectivity for the NMDA receptor make it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, further research is needed to fully understand the potential applications and limitations of BCPP in both basic and clinical research.

Scientific Research Applications

BCPP has been extensively studied for its potential applications in scientific research. One of the most promising applications of BCPP is in the field of neuroscience. BCPP has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and memory formation. This property of BCPP has made it a valuable tool for studying the role of NMDA receptors in various physiological and pathological processes.

properties

IUPAC Name

(Z)-N-(4-benzylpiperazin-1-yl)-2-chloro-3-phenylprop-2-en-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3/c21-20(15-18-7-3-1-4-8-18)16-22-24-13-11-23(12-14-24)17-19-9-5-2-6-10-19/h1-10,15-16H,11-14,17H2/b20-15-,22-16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKCESWVVGBVCJ-CWWMYSCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)N=CC(=CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)N=C/C(=C/C3=CC=CC=C3)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]piperazin-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-benzyl-N-(2-chloro-3-phenyl-2-propen-1-ylidene)-1-piperazinamine
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4-benzyl-N-(2-chloro-3-phenyl-2-propen-1-ylidene)-1-piperazinamine
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4-benzyl-N-(2-chloro-3-phenyl-2-propen-1-ylidene)-1-piperazinamine
Reactant of Route 4
4-benzyl-N-(2-chloro-3-phenyl-2-propen-1-ylidene)-1-piperazinamine
Reactant of Route 5
4-benzyl-N-(2-chloro-3-phenyl-2-propen-1-ylidene)-1-piperazinamine
Reactant of Route 6
4-benzyl-N-(2-chloro-3-phenyl-2-propen-1-ylidene)-1-piperazinamine

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